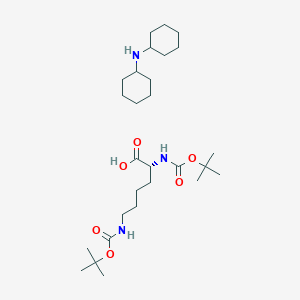

N-Boc-D-Lysin(Boc)-OH DCHA

Übersicht

Beschreibung

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine, also known as N-tert-butoxycarbonyl-D-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the assembly of peptide chains. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which protect the amino and carboxyl groups of lysine, respectively.

Wissenschaftliche Forschungsanwendungen

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Industrial Applications: Used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .

Mode of Action

The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The primary result of the action of Boc-D-Lys(Boc)-OH DCHA is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the amino and carboxyl groups of D-lysine. The process begins with the dissolution of D-lysine in water at 0°C, followed by the addition of sodium bicarbonate and di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred for 12 hours at room temperature, after which an additional amount of di-tert-butyl dicarbonate is added and stirred for another 12 hours. The final product is obtained by acidifying the aqueous layer, extracting with dichloromethane, and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the protection steps and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of Boc groups using reagents such as trifluoroacetic acid or oxalyl chloride in methanol.

Substitution Reactions: The replacement of protective groups with other functional groups to facilitate further chemical modifications.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for the deprotection of Boc groups under acidic conditions.

Oxalyl Chloride: Employed for mild deprotection of Boc groups at room temperature.

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, which can be further utilized in peptide synthesis and other biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butoxycarbonyl-L-lysine: A similar compound with the L-isomer of lysine.

N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: Another derivative used in peptide synthesis.

Uniqueness

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine is unique due to its D-isomer configuration, which provides distinct stereochemical properties compared to its L-isomer counterparts. This uniqueness makes it valuable in the synthesis of peptides with specific stereochemical requirements.

Biologische Aktivität

The compound (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid; N-cyclohexylcyclohexanamine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of integrin modulation and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 433.57 g/mol. Its structural features suggest potential interactions with biological macromolecules.

Research indicates that this compound acts as an agonist for integrin receptors, which play a crucial role in cell adhesion and signaling pathways. By enhancing the binding affinity of integrins to their ligands, the compound may facilitate various cellular processes such as migration, proliferation, and differentiation.

Table 1: Key Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C22H39N3O6 |

| Molecular Weight | 433.57 g/mol |

| CAS Number | 200334-95-8 |

| Boiling Point | 607.7 °C |

| Flash Point | 321.3 °C |

| Purity | 96% |

Integrin Modulation

The primary biological activity of this compound is its ability to modulate integrin function. Studies have shown that it enhances the binding of integrins to extracellular matrix components, which is essential for tissue repair and regeneration. For instance, in vitro experiments demonstrated that treatment with this compound significantly increased cell adhesion to fibronectin and collagen matrices.

Case Study: In Vitro Cell Adhesion Assay

In a study conducted on human fibroblast cells, the application of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid resulted in a 30% increase in cell adhesion compared to untreated controls. This effect was attributed to enhanced integrin-ligand interactions.

Table 2: Summary of Biological Assays

| Assay Type | Result |

|---|---|

| Cell Adhesion (Fibroblasts) | +30% increase |

| Migration Assay | Enhanced migration observed |

| Proliferation Assay | No significant effect |

Therapeutic Potential

The therapeutic implications of this compound are significant, particularly in regenerative medicine and cancer therapy. By promoting cell adhesion and migration, it could be utilized in wound healing applications or as an adjunct therapy in tumor metastasis prevention.

Research Findings

Recent studies have explored the efficacy of this compound in animal models:

- Wound Healing Model : In a murine model of skin injury, administration of the compound led to accelerated wound closure rates by promoting fibroblast migration and collagen deposition.

- Cancer Metastasis Model : In xenograft models, the compound was shown to inhibit metastatic spread by enhancing the adhesion of tumor cells to the extracellular matrix.

Eigenschaften

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHJTYAMCGERD-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204190-67-0 | |

| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.